

# Thozalinone pharmacological profile Greenblatt 1965

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## Compound Focus: Thozalinone

CAS No.: 655-05-0

Cat. No.: S545270

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## Thozalinone: Core Pharmacological Profile

**Thozalinone** (also known as Tozalinone) is a psychostimulant that was historically used as an antidepressant and investigated for other uses like an anorectic and an antiparkinson agent [1] [2] [3].

The table below summarizes its key pharmacological characteristics:

| **Aspect** | **Description** | | :--- | :--- | | **Primary Classification** | Psychostimulant, Antidepressant [1] | | **Known Mechanisms of Action** | Dopaminergic stimulant; induces dopamine release with minimal norepinephrine release [1]. | | **Primary Indications** | Depression; also trialed for obesity (as an anorectic) and Parkinson's disease [1] [2] [3]. | | **Abuse Potential** | Reportedly devoid of abuse potential, unlike other dopaminergic psychostimulants [1]. | | **Key Structural & Chemical Data** | **Molecular Formula:** C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | **Molar Mass:** 204.229 g·mol<sup>-1</sup> | **CAS Number:** 655-05-0 [1] [3] [4]. |

## Key Experimental Findings & Toxicological Data

While the full text of the Greenblatt 1965 study is not accessible, other sources reference its findings and provide additional data.

**Behavioral and Neurochemical Studies** **Thozalinone** is described as an "excitant" with unique properties that distinguish it from sympathomimetic amines [3]. Its facilitatory effects on behavior were found to be distinct from those of amphetamine, methylphenidate, and other similar compounds. Furthermore, its effects were neither enhanced nor prolonged when combined with imipramine-type antidepressants, a profile that differed from the other stimulants tested [5]. A patent also confirms its utility in treating Parkinson's disease and related tremors by increasing dopamine and norepinephrine turnover in the brain [2].

**Acute Toxicity Data (LD<sub>50</sub>)** The following quantitative toxicology data is available, which is referenced from the Greenblatt 1965 study [3]:

Species	Route of Administration	LD <sub>50</sub>	Observed Toxic Effects
Rat	Oral	>3000 mg/kg	Ataxia, somnolence (general depressed activity) [3]
Rat	Intraperitoneal	1240 mg/kg	Somnolence, ataxia [3]
Mouse	Oral	570 mg/kg	Somnolence, ataxia [3]
Mouse	Intraperitoneal	250 mg/kg	Somnolence, ataxia [3]

## Pharmacological Pathway and Workflow

Based on the described mechanism of action, the following diagram illustrates the primary neuropharmacological pathway of **Thozalinone**.

This diagram outlines the primary proposed mechanism where **Thozalinone** acts at the presynaptic neuron to stimulate dopamine release, leading to its downstream effects [1] [2].

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## References

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